

# Unraveling the Dimeric Structure of 2-Methyl-2-nitrosopropane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-2-nitrosopropane dimer

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This technical guide provides a comprehensive analysis of the molecular structure of the **2-Methyl-2-nitrosopropane dimer**, a compound of significant interest in chemical research, particularly as a spin-trapping agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth structural data and the experimental protocols utilized in its elucidation.

## Core Structural Characteristics

2-Methyl-2-nitrosopropane, also known as tert-nitrosobutane, exists in equilibrium between a blue monomeric liquid and a colorless crystalline solid dimer.[1][2] The dimeric form is the more stable state in the solid phase. Structural analysis has revealed that the dimer predominantly adopts a trans-configuration.[2][3][4]

The definitive three-dimensional arrangement of the **2-Methyl-2-nitrosopropane dimer** was established through X-ray diffraction studies.[3][4] These studies confirmed a center of inversion within the molecule, conferring upon it a molecular point group symmetry of  $C_i$ , which closely approximates  $C_{2h}$  symmetry.[2] The crystal structure is characterized as monoclinic with the space group  $P2_1/n$ .[3][4]

Of particular note are the bond distances within the dimer. While the N-N and O-N bond lengths are typical for nitroso compounds, the C-N bond has been observed to be significantly longer

than anticipated.[2][3] This structural feature may contribute to the dimer's propensity to dissociate into its monomeric form in solution.[1]

## Quantitative Structural Data

The crystallographic data for the trans-dimer of 2-Methyl-2-nitrosopropane are summarized in the table below. These parameters provide a quantitative description of the solid-state structure.

| Parameter                   | Value                                                            |
|-----------------------------|------------------------------------------------------------------|
| Molecular Formula           | C <sub>8</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [5] |
| Crystal System              | Monoclinic[3][4]                                                 |
| Space Group                 | P2 <sub>1</sub> /n[3][4]                                         |
| Unit Cell Constant 'a'      | 5.9290(18) Å[3]                                                  |
| Unit Cell Constant 'b'      | 10.112(3) Å[3]                                                   |
| Unit Cell Constant 'c'      | 8.751(4) Å[3]                                                    |
| Unit Cell Angle 'β'         | 90.80(3)°[3]                                                     |
| Molecules per Unit Cell (Z) | 2[3][4]                                                          |

## Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of the **2-Methyl-2-nitrosopropane dimer** was achieved through single-crystal X-ray diffraction. A detailed methodology for such an experiment is outlined below.

### 1. Crystal Preparation:

- The trans-dimer of 2-Methyl-2-nitrosopropane is synthesized and purified.
- Suitable single crystals are grown from an appropriate solvent, for example, by slow cooling of a saturated solution.

### 2. Data Collection:

- A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and potential degradation.
- The mounted crystal is subjected to a monochromatic X-ray beam.
- The diffraction pattern is recorded as a series of frames as the crystal is rotated.

### 3. Data Processing:

- The collected diffraction data are indexed to determine the unit cell parameters and crystal system.
- The intensities of the reflections are integrated and corrected for various factors, including polarization and absorption.
- The space group is determined from the systematic absences in the diffraction data.

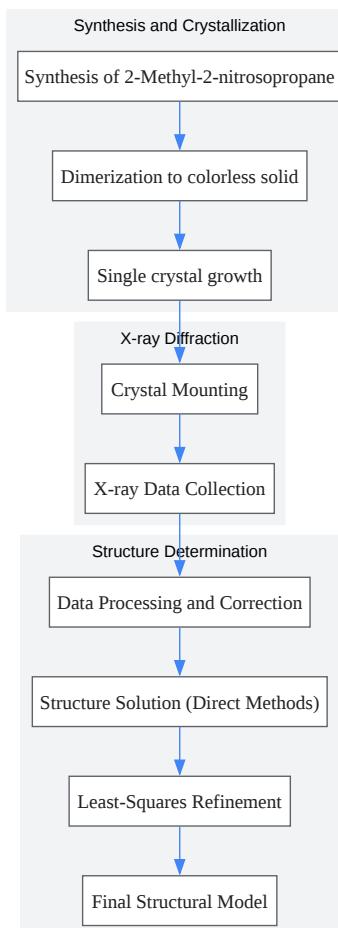
### 4. Structure Solution and Refinement:

- The initial crystal structure is solved using direct methods or Patterson methods.
- The atomic positions and displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and their positions refined.
- The final refined structure provides the precise bond lengths, bond angles, and overall molecular geometry.

## Visualizing the Molecular Structure

To facilitate a clearer understanding of the molecular architecture, the following diagrams illustrate the chemical structure of the **2-Methyl-2-nitrosopropane dimer**.

Caption: Chemical structure of the **trans-2-Methyl-2-nitrosopropane dimer**.



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Caption: Workflow for determining the crystal structure of the dimer.

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- To cite this document: BenchChem. [Unraveling the Dimeric Structure of 2-Methyl-2-nitrosopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3035293#what-is-the-structure-of-2-methyl-2-nitrosopropane-dimer>]

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